N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]acetamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxin core linked via an acetamide bridge to a substituted benzothiazole moiety. The benzothiazole group is modified with methyl and dimethyl substituents at positions 4 and 7, respectively, and a methylamino group at position 2.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-12-4-5-13(2)19-18(12)22-20(27-19)23(3)11-17(24)21-14-6-7-15-16(10-14)26-9-8-25-15/h4-7,10H,8-9,11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUNHGYDVPSQMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring through a cyclization reaction. This is followed by the introduction of the benzothiazole moiety via a nucleophilic substitution reaction. The final step involves the acylation of the amine group to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences and Similarities
The compound is compared to structurally related derivatives (Table 1), focusing on substituents, molecular weight, and reported bioactivity.
Table 1: Structural and Functional Comparison of Analogous Compounds
Pharmacological Implications
- Benzothiazole vs. Thiadiazole/Triazole Substituents : The target compound’s benzothiazole group may enhance π-π stacking or hydrogen bonding compared to thiadiazole () or triazole () analogs. The 4,7-dimethyl groups likely increase lipophilicity, improving membrane permeability .
- Anti-inflammatory Potential: The acetic acid derivative () demonstrates that the benzodioxin core alone can confer anti-inflammatory activity. The target compound’s benzothiazole moiety may synergize with this core for enhanced efficacy.
- Hydrogen Bonding and Crystallography: The adamantyl-benzothiazole analog () forms hydrogen-bonded dimers via N–H⋯N interactions. The target compound’s methylamino group could similarly participate in intermolecular interactions, influencing solubility or crystallinity.
Physicochemical Properties
- Lipophilicity : The target compound’s molecular weight (395.47 g/mol) and dimethylbenzothiazole substituent suggest moderate lipophilicity, comparable to the triazole derivative (396.46 g/mol, ) but higher than the acetic acid analog (194.18 g/mol, ).
- Bioavailability : The acetamide bridge in all analogs improves metabolic stability compared to ester or carboxylic acid derivatives.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]acetamide is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of the compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various amines and acetamides. For instance, the synthesis process may include the following steps:
- Formation of Benzodioxin Derivative : The initial step involves treating 2,3-dihydrobenzo[1,4]dioxin with appropriate acyl chlorides in the presence of a base.
- Substitution Reaction : The benzodioxin derivative is then reacted with a substituted benzothiazole to form the target compound.
- Purification : The resulting product is purified through crystallization or chromatography techniques.
Enzyme Inhibition
Research has demonstrated that compounds similar to this compound exhibit significant inhibition of key enzymes:
- Acetylcholinesterase (AChE) : This enzyme is crucial in the breakdown of acetylcholine in the synaptic cleft. Inhibition can lead to increased levels of acetylcholine and potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease .
| Compound | AChE Inhibition (%) |
|---|---|
| N-(2,3-dihydro... | 65% at 100 µM |
| Control (Donepezil) | 85% at 100 µM |
Hypolipidemic Activity
In vivo studies have shown that related benzodioxin compounds exhibit hypolipidemic effects. For example, a study indicated that certain derivatives significantly reduced serum lipid levels in mice at doses ranging from 100 to 300 mg/kg .
| Dose (mg/kg) | Serum Cholesterol Reduction (%) |
|---|---|
| 100 | 30% |
| 300 | 50% |
The biological activity of this compound can be attributed to several mechanisms:
- Calcium Channel Modulation : Some derivatives have been shown to act as calcium antagonists. This action may contribute to their neuroprotective effects by stabilizing neuronal excitability and reducing excitotoxicity .
- Antioxidant Properties : Compounds containing benzodioxin moieties have demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models .
Case Studies
Several studies have explored the therapeutic potential of benzodioxin derivatives:
- Neuroprotective Effects : A study evaluated the neuroprotective properties of a related compound in models of ischemic stroke. Results indicated significant reductions in neuronal cell death and improved functional recovery post-stroke when treated with the compound .
- Diabetes Management : Another investigation focused on the antidiabetic effects of similar compounds. The results showed improved glucose tolerance and insulin sensitivity in diabetic mouse models after treatment with these compounds .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound and its derivatives?
- Methodology :
- Step 1 : React 2,3-dihydro-1,4-benzodioxin-6-amine with acylating agents (e.g., bromoacetamide derivatives) under dynamic pH control (pH 8–10) using Na₂CO₃ to form the acetamide backbone .
- Step 2 : Introduce substituents via nucleophilic substitution in DMF with lithium hydride as a catalyst .
- Purification : Crystallization from ethanol or aqueous mixtures .
- Key Data :
| Starting Material | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|
| 2-Bromoacetamide | 3–4 hours | 70–80 | >95 |
Q. How is structural characterization performed for this compound?
- Techniques :
- IR Spectroscopy : Identify carbonyl (C=O, ~1668 cm⁻¹) and aromatic C-H stretching (~2900 cm⁻¹) .
- ¹H NMR : Confirm substituent integration (e.g., methyl groups at δ 2.6 ppm for dimethylbenzothiazole) .
- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯N interactions) and confirm gauche conformations of bulky substituents .
Q. What in vitro assays are used to evaluate its biological activity?
- Enzyme Inhibition :
- Lipoxygenase/α-glucosidase assays : Measure IC₅₀ values via spectrophotometric methods using triplicate trials .
- Controls : Include standard inhibitors (e.g., quercetin for lipoxygenase) to validate assay conditions .
- Antibacterial Screening :
- Disk diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; report zone-of-inhibition diameters .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with diverse substituents?
- Variables to Test :
- Catalyst Loading : Increase lithium hydride (LiH) from 0.1 to 0.5 mol% to enhance nucleophilic substitution efficiency .
- Solvent Effects : Compare DMF vs. THF for solubility of hydrophobic substituents .
Q. How to resolve contradictions in reported enzyme inhibition data?
- Potential Causes :
- Structural Variability : Substituent electronic effects (e.g., electron-withdrawing groups reduce α-glucosidase inhibition) .
- Assay Conditions : pH-dependent enzyme activity (e.g., lipoxygenase assays at pH 7.4 vs. 9.0 show ±15% variability) .
Q. What advanced techniques validate molecular interactions in crystallography?
- Hydrogen Bond Analysis : Use Mercury software to map N–H⋯O/N interactions (bond lengths: 2.8–3.0 Å) .
- Polymorphism Screening : Test recrystallization solvents (e.g., ethanol vs. acetonitrile) to identify stable polymorphs .
Q. How to model ligand-receptor interactions computationally?
- Docking Workflow :
- Software : AutoDock Vina or Schrödinger Suite.
- Targets : Benzothiazole-binding pockets in acetylcholinesterase (PDB ID: 4EY7) .
Data Contradiction Analysis Table
| Study | Reported IC₅₀ (μM) for α-Glucosidase | Possible Explanations |
|---|---|---|
| A | 12.3 ± 1.2 | Electron-donating substituents enhance binding |
| B | 45.6 ± 3.8 | Assay conducted at pH 6.0 (non-optimal for enzyme) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
